REACTION_CXSMILES
|
[CH2:1]([NH:5][CH:6]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:15])[OH:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].C[CH2:23][O-:24].[Na+].C([OH:28])C>C(C(CCCC)C([O-])=O)C.C(C(CCCC)C([O-])=O)C.[Ni+2]>[CH2:1]([NH:5][CH:6]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:14])[O-:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].[CH2:9]([CH:10]([CH2:11][CH2:12][CH2:7][CH3:6])[C:23]([O-:24])=[O:28])[CH3:8] |f:1.2,4.5.6|
|
Name
|
α-(n-butylamino)benzyl-phenylphosphinic acid
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(C1=CC=CC=C1)P(O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Ni+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is dried for 15 hours at 80° C. under a pressure of 11 mm Hg
|
Duration
|
15 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(C1=CC=CC=C1)P([O-])(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |